(4S)-4-Aminohexanoic acid
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Overview
Description
4-Amino Hexanoic Acid is an organic compound belonging to the class of gamma amino acids and derivatives. It has the molecular formula C6H13NO2 and is characterized by the presence of an amino group attached to the gamma carbon atom. This compound is known for its various applications in scientific research and industry.
Synthetic Routes and Reaction Conditions:
Reduction of Succinimide: One method involves the reduction of succinimide in an alcoholic solvent in the presence of a protic acid to produce a 5-alkoxy-2-pyrrolidone intermediate.
Hydride Donor Reduction: Another method involves reducing succinimide with a hydride donor in an alcoholic solvent to produce the desired compound.
Industrial Production Methods: The industrial production of 4-Amino Hexanoic Acid typically involves large-scale synthesis using the above-mentioned methods. The process is optimized for cost-effectiveness and scalability, ensuring high yield and purity of the final product.
Types of Reactions:
Oxidation: 4-Amino Hexanoic Acid can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions, where the amino group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
4-Amino Hexanoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in various biological processes and its potential therapeutic applications.
Medicine: It has been explored for its potential use in treating neurological disorders due to its interaction with gamma-aminobutyric acid (GABA) pathways.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
4-Amino Hexanoic Acid exerts its effects by interacting with specific molecular targets and pathways. One of its primary targets is the enzyme gamma-aminobutyric acid transaminase (GABA-T), which is responsible for the catabolism of gamma-aminobutyric acid (GABA) in the brain. By inhibiting this enzyme, 4-Amino Hexanoic Acid increases the levels of gamma-aminobutyric acid, leading to enhanced inhibitory neurotransmission .
Comparison with Similar Compounds
6-Aminohexanoic Acid:
2-Aminohexanoic Acid: Another isomer with the amino group attached to the second carbon atom.
Uniqueness: 4-Amino Hexanoic Acid is unique due to its specific interaction with gamma-aminobutyric acid transaminase and its potential therapeutic applications in neurological disorders. Its structure allows it to effectively inhibit the enzyme and increase gamma-aminobutyric acid levels, distinguishing it from other similar compounds .
Properties
CAS No. |
1334472-86-4 |
---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(4S)-4-aminohexanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-2-5(7)3-4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1 |
InChI Key |
ROFNJLCLYMMXCT-YFKPBYRVSA-N |
Isomeric SMILES |
CC[C@@H](CCC(=O)O)N |
Canonical SMILES |
CCC(CCC(=O)O)N |
Origin of Product |
United States |
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